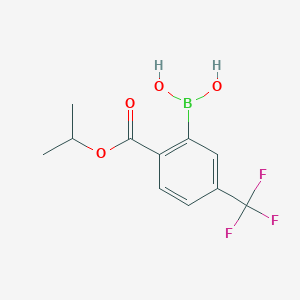
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester is a compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a trifluoromethyl group, a boronic acid moiety, and an isopropyl ester group, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester typically involves the borylation of an aryl halide precursor. One common method is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using similar catalytic systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and improve sustainability .
化学反応の分析
Types of Reactions
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators (e.g., AIBN) and hydrogen donors (e.g., thiols) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Major Products Formed
Suzuki–Miyaura Coupling: The major product is a biaryl compound.
Protodeboronation: The major product is the corresponding aryl compound.
Oxidation: The major product is the corresponding phenol.
科学的研究の応用
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester has several scientific research applications:
作用機序
The mechanism of action of 4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
4-Trifluoromethyl-2-borono-benzoic acid isopropyl ester can be compared with other similar compounds, such as:
4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the boronic ester group.
4-Borono-2-(trifluoromethyl)benzoic acid: This compound is similar but does not have the isopropyl ester group.
The presence of the trifluoromethyl group and the boronic ester moiety in this compound makes it unique and highly versatile in various chemical transformations.
特性
CAS番号 |
444993-18-4 |
|---|---|
分子式 |
C11H12BF3O4 |
分子量 |
276.02 g/mol |
IUPAC名 |
[2-propan-2-yloxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF3O4/c1-6(2)19-10(16)8-4-3-7(11(13,14)15)5-9(8)12(17)18/h3-6,17-18H,1-2H3 |
InChIキー |
JEMQZSPPQHETSR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


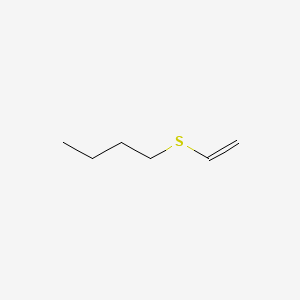
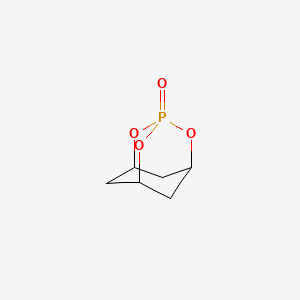
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
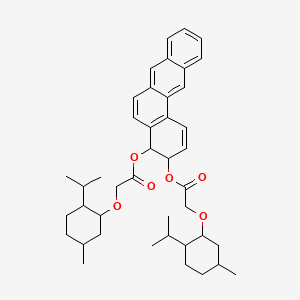
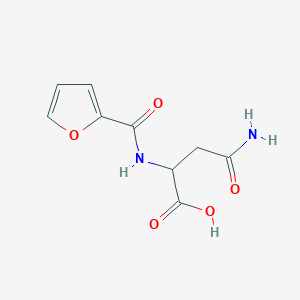
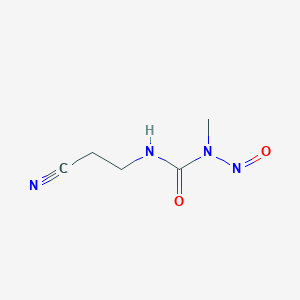
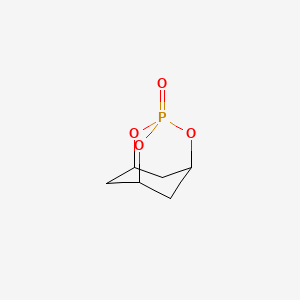
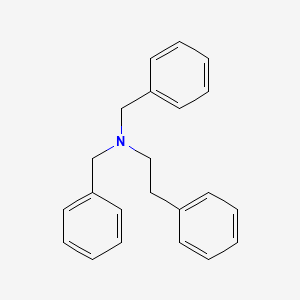
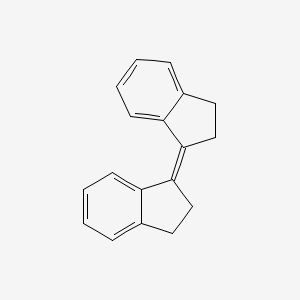
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
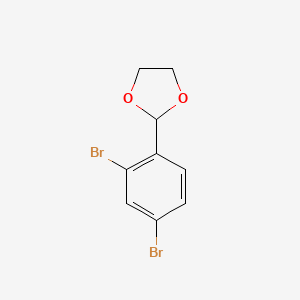
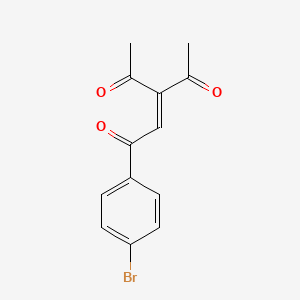
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
